Product packaging for sodium 2-(1H-1,3-benzodiazol-1-yl)acetate(Cat. No.:CAS No. 68392-61-0)

sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2475326
CAS No.: 68392-61-0
M. Wt: 198.157
InChI Key: VZWNCVNODQWRGV-UHFFFAOYSA-M
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Description

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, with the molecular formula C 9 H 7 N 2 NaO 2 and a molecular weight of 198.15 g/mol, is a sodium salt of a functionalized benzimidazole compound . The structure consists of a benzimidazole heterocycle, a moiety frequently explored in medicinal chemistry for its diverse biological activities, linked to a sodium acetate group . As a benzimidazole derivative, this compound is of significant interest in pharmaceutical and chemical research. Benzimidazole-based structures are known to be incorporated into a wide variety of therapeutically interesting compounds and have been studied for applications including antibacterial, antifungal, antiviral, and anticancer activities . The presence of the carboxylate group in this molecule provides a versatile handle for further chemical modification, such as the synthesis of more complex molecules or prodrugs, or for the study of its coordination chemistry with various metal ions. Researchers may utilize this compound as a key building block or precursor in the development of new biologically active molecules, leveraging the synergistic properties of the benzimidazole core and the ionic carboxylate functionality. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N2NaO2 B2475326 sodium 2-(1H-1,3-benzodiazol-1-yl)acetate CAS No. 68392-61-0

Properties

IUPAC Name

sodium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNCVNODQWRGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of benzimidazole (B57391) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. tandfonline.comtandfonline.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, characteristic signals would be expected for the aromatic protons of the benzimidazole ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the proton on the imidazole (B134444) ring (C2-H). The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key resonances would include those for the carbonyl carbon of the acetate group (typically downfield), the methylene carbon, and the distinct carbons of the benzimidazole ring system. arabjchem.orgmdpi.com The chemical shifts of the benzimidazole carbons are sensitive to the electronic environment and can be used to study tautomeric equilibria in related N-unsubstituted compounds. mdpi.comnih.gov

Conformational Analysis: In solution, certain benzimidazole derivatives can exist as a mixture of conformers, which can be detected by NMR. tandfonline.comresearchgate.net For example, studies on related N-acylhydrazone derivatives of benzimidazole have shown the presence of synperiplanar and antiperiplanar conformers due to restricted rotation around amide bonds. tandfonline.comtandfonline.comresearchgate.net This conformational heterogeneity can lead to the splitting or broadening of NMR signals. tandfonline.com While the acetate group in the title compound has more rotational freedom, advanced 2D NMR techniques like NOESY could be employed to probe through-space interactions and preferred solution-state conformations.

Below is a table of expected ¹H and ¹³C NMR chemical shifts based on data for benzimidazole and sodium acetate. researchgate.netresearchgate.netchemicalbook.com

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Benzimidazole Aromatic CH7.20 - 7.80110 - 145
Benzimidazole C2-H~8.10~141
Methylene (-CH₂-)~5.00~48
Carboxylate (-COO⁻)N/A170 - 180

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for studying its fragmentation behavior.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. For the corresponding acid, 2-(benzimidazol-1-yl)acetic acid (C₉H₈N₂O₂), the expected exact mass is 176.0586 g/mol . uni.lu HRMS can confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. The sodium salt would be detected as various adducts, such as [M-Na+2H]⁺ or in negative ion mode as the [M-Na]⁻ anion. uni.lunih.gov

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable structural information. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For benzimidazole-containing structures, fragmentation pathways often involve cleavages around the linker group and within the heterocyclic ring system. mdpi.comwvu.edu Common fragmentation pathways for related compounds include:

Loss of the acetate side chain: Cleavage of the N-CH₂ bond can result in a fragment corresponding to the benzimidazole cation.

Decarboxylation: The loss of CO₂ from the carboxylate group is a common fragmentation pathway for acetate derivatives.

Ring Cleavage: Under higher energy conditions, the benzimidazole ring system itself can undergo fragmentation.

The study of these pathways is crucial for the structural confirmation of newly synthesized analogs and for identifying metabolites in biological studies. researchgate.netnih.gov

Ion/Fragment Molecular Formula Predicted m/z (for acid form)
[M+H]⁺ (protonated acid)C₉H₉N₂O₂⁺177.0659
[M+Na]⁺ (sodiated acid)C₉H₈N₂O₂Na⁺199.0478
[M-H]⁻ (deprotonated acid)C₉H₇N₂O₂⁻175.0513
Benzimidazole CationC₇H₆N₂⁺118.0527

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would display characteristic absorption bands. nih.gov Key expected absorptions include:

~1620-1580 cm⁻¹: A strong band corresponding to the asymmetric stretching vibration of the carboxylate group (-COO⁻).

~1420-1380 cm⁻¹: The symmetric stretching vibration of the carboxylate group.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the benzimidazole ring.

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

~2950-2850 cm⁻¹: C-H stretching vibrations of the methylene group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. Typically, benzimidazoles exhibit strong absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by substituents on the ring and the solvent used for analysis. These electronic properties are key to understanding the molecule's potential interactions with light and its chromophoric characteristics. rsc.org

Functional Group Vibrational Mode Expected IR Absorption Range (cm⁻¹)
Carboxylate (-COO⁻)Asymmetric Stretch1620 - 1580
Carboxylate (-COO⁻)Symmetric Stretch1420 - 1380
Benzimidazole RingC=C / C=N Stretch1600 - 1450
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2950 - 2850

Elemental Analysis for Empirical Formula Validation in Novel Analogs

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves to validate the empirical formula of a newly synthesized compound. researchgate.net

For novel analogs of this compound, elemental analysis is a crucial step in the characterization process, providing evidence of sample purity and confirming that the correct elemental composition has been achieved. nih.govresearchgate.net The results are typically expected to be within ±0.4% of the calculated theoretical values. arabjchem.org

Element Theoretical % (for C₉H₇N₂O₂Na)
Carbon (C)54.55%
Hydrogen (H)3.56%
Nitrogen (N)14.14%
Oxygen (O)16.15%
Sodium (Na)11.60%

Advanced Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of benzimidazole derivatives. nih.gov

Purity Assessment and Reaction Monitoring: Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of this compound. researchgate.net A typical setup involves a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netptfarm.plnih.gov Detection is often performed using a UV detector set to a wavelength where the benzimidazole chromophore absorbs strongly. nih.gov This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity determination and the monitoring of reaction progress over time. researchgate.net

Isolation and Purification: Preparative HPLC can be used for the high-purity isolation of the compound from complex reaction mixtures. By scaling up the analytical method, larger quantities of the material can be injected onto the column, and the fraction corresponding to the desired product is collected. This ensures that the compound used for further research and analysis is of the highest possible purity.

Technique Stationary Phase Typical Mobile Phase Purpose
Analytical RP-HPLCC8 or C18Acetonitrile/Water with bufferPurity assessment, reaction monitoring
Preparative RP-HPLCC8 or C18Acetonitrile/Water with bufferHigh-purity isolation

Structure Activity Relationship Sar Studies of Benzimidazole Acetate Derivatives in Molecular and Cellular Contexts

Rational Design of Analogs for Comprehensive SAR Probing

Substitutions on the Benzimidazole (B57391) Ring: The benzene portion of the benzimidazole ring offers multiple positions for substitution (typically at the 4, 5, 6, and 7-positions). Introducing a variety of substituents with different electronic and steric properties can significantly impact the molecule's interaction with its biological target. For instance, electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the aromatic system, influencing pi-pi stacking interactions and hydrogen bonding capabilities. The size and shape of the substituent (steric effects) can also dictate the binding orientation and affinity within a receptor pocket.

Modifications of the Acetate (B1210297) Linker: The length and rigidity of the acetate side chain can be varied to optimize the positioning of the benzimidazole core and the terminal carboxylate within the target's binding site. Homologation of the chain (e.g., propionate, butyrate) or the introduction of conformational constraints, such as cyclic structures, can help to define the optimal distance and spatial arrangement between key pharmacophoric features.

Alterations of the Carboxylate Group: The terminal carboxylic acid is a key hydrogen bonding and ionic interaction site. Esterification or amidation of this group can probe the necessity of the acidic proton and the anionic charge for biological activity. These modifications also significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability.

A systematic approach to analog design, often employing a matrix-style variation of substituents at these key positions, allows for a comprehensive exploration of the SAR.

Influence of Substituent Effects on Molecular Interactions (In Vitro)

The in vitro evaluation of rationally designed analogs is crucial for understanding how specific structural modifications influence molecular interactions and, consequently, biological activity. Various biophysical and biochemical assays are employed to quantify these interactions.

Substitutions on the benzimidazole ring have been shown to significantly modulate the binding affinity of derivatives to their targets. For example, in a series of 2-substituted benzimidazole derivatives, the introduction of different functional groups can lead to varied inhibitory activities against specific enzymes or receptors. While direct SAR data for 2-(1H-1,3-benzodiazol-1-yl)acetate is limited in publicly available literature, general principles from other benzimidazole series can be extrapolated.

It is generally observed that the nature and position of the substituent on the benzimidazole ring can have a profound effect on activity. For instance, lipophilic groups at certain positions might enhance binding to a hydrophobic pocket within a protein, while polar groups could form crucial hydrogen bonds. The electronic properties of the substituents can also influence the pKa of the benzimidazole nitrogens, which can be critical for certain binding interactions.

The following table illustrates a hypothetical SAR for a series of 2-(1H-1,3-benzodiazol-1-yl)acetate derivatives, based on general principles observed for other benzimidazole compounds, to demonstrate how such data would be presented.

Compound IDR (Position on Benzimidazole Ring)In Vitro Activity (IC₅₀, µM)
1H10.5
25-Cl5.2
35-NO₂2.8
45-CH₃8.9
55-OCH₃7.5
66-Cl6.1

From this hypothetical data, one might infer that electron-withdrawing groups at the 5-position enhance activity, suggesting a key electronic interaction with the target.

Conformational Flexibility and Ligand-Target Binding Dynamics

The three-dimensional shape and conformational flexibility of a ligand are critical determinants of its binding affinity and selectivity for a biological target. Benzimidazole acetate derivatives possess several rotatable bonds, particularly in the acetate side chain, which allows them to adopt various conformations. The ability to adopt a low-energy conformation that is complementary to the binding site of the target is essential for potent activity.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of these molecules and their dynamic interactions with a target protein. These simulations can reveal the preferred binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

Computational SAR Modeling (e.g., QSAR, pharmacophore mapping, molecular similarity analysis)

Computational modeling techniques play a vital role in modern drug discovery by providing a framework to understand and predict the biological activity of compounds based on their chemical structure.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For benzimidazole acetate derivatives, 2D-QSAR models can be developed using descriptors such as molecular weight, logP, and various electronic and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. For a series of benzimidazole-based agonists, a 3D-QSAR model was successfully developed, indicating the utility of this approach for this class of compounds nih.gov.

Pharmacophore Mapping: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific target. A pharmacophore model for benzimidazole acetate derivatives would likely include the aromatic benzimidazole ring, a hydrogen bond acceptor (the carboxylate oxygen), and potentially a hydrophobic feature. This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric pattern, or to guide the design of new analogs that better fit the model. For instance, a pharmacophore model for a set of benzimidazole derivatives identified three hydrophobic features and two aromatic rings as crucial for activity nih.gov.

Molecular Similarity Analysis: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. Various similarity metrics can be used to compare the structures of benzimidazole acetate analogs and correlate these similarities with their activities. This can help in identifying key structural features that are important for the desired biological effect and can be used to prioritize compounds for synthesis and testing.

By integrating these computational approaches with rational design and experimental testing, a comprehensive understanding of the structure-activity relationships of benzimidazole acetate derivatives can be achieved, paving the way for the discovery of novel and potent therapeutic agents.

Mechanistic Investigations of Bioactivity at the Molecular and Cellular Level in Vitro Research

Enzyme Inhibition and Activation Studies (In Vitro)

The benzimidazole (B57391) scaffold is a cornerstone in the design of various enzyme inhibitors, targeting key players in a range of pathological processes. nih.govnih.gov Derivatives have been shown to inhibit enzymes involved in inflammation, cancer, and neurodegenerative diseases.

A primary mechanism for the anti-inflammatory effects of benzimidazole-related compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. rjeid.com By blocking these enzymes, benzimidazole derivatives can effectively reduce the inflammatory cascade. Similarly, 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid pathway that produces inflammatory leukotrienes, is also a target for some benzimidazole compounds. nih.gov

In the context of oncology, benzimidazole derivatives have been developed as potent inhibitors of protein kinases, which are critical for cell signaling, proliferation, and survival. nih.gov Specific targets include Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, mutations of which are common in various cancers. nih.govnih.gov Furthermore, other enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), implicated in Alzheimer's disease, and urease, relevant in bacterial infections, have been effectively inhibited by compounds containing the benzimidazole core. nih.govnih.gov

Compound DerivativeTarget EnzymeActivity (IC50)Reference
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 µM nih.gov
Benzimidazole-based derivative (Compound 4)EGFR0.55 µM nih.gov
Benzimidazole-based derivative (Compound 4)BRAFV600E1.70 µM nih.gov
Benzo[d]thiazol-2-amine derivative (G10)COX-210 µM rjeid.com
Benzo[d]thiazol-2-amine derivative (G11)COX-15.0 µM rjeid.com

Receptor Binding and Downstream Signaling Pathway Modulation (In Vitro)

The structural resemblance of benzimidazole to purines makes it a "privileged scaffold" capable of binding to a diverse range of physiological receptors. nih.gov This versatility has led to the development of benzimidazole derivatives that act as antagonists or agonists at several key receptors.

For instance, novel benzimidazole derivatives have been synthesized that act as highly selective agonists for the cannabinoid receptor 2 (CB2), with binding affinities as low as 1 nM and over 1000-fold selectivity compared to the CB1 receptor. researchgate.net In cardiovascular research, derivatives have been designed as potent angiotensin II (AT1) receptor antagonists for the treatment of hypertension. acs.org A distinct class of benzimidazole opioids that bind to the mu-opioid receptor has also been identified. wikipedia.org

Binding to receptors like EGFR not only constitutes enzyme inhibition but also modulates entire downstream signaling cascades crucial for cell proliferation and survival. nih.gov The benzimidazole nucleus can interact with key amino acid residues, such as Met769 within the EGFR binding pocket, in a manner similar to established inhibitors, thereby blocking the signal transduction pathway. nih.gov

Compound ClassTarget ReceptorBinding Affinity (IC50 / Ki)Reference
Benzimidazole derivativesCannabinoid Receptor 2 (CB2)Ki up to 1 nM researchgate.net
Benzimidazole-7-carboxylic acid derivativesAngiotensin II Receptor (AT1)IC50 in the range of 10-6 to 10-7 M acs.org

Interactions with Nucleic Acids and Proteins (In Vitro)

The planar and electron-rich nature of the benzimidazole ring system facilitates non-covalent interactions with biological macromolecules, including nucleic acids and proteins. nih.gov Its similarity to purine (B94841) bases allows it to engage with the structures of DNA and RNA.

Several studies have demonstrated that benzimidazole derivatives can function as DNA intercalators, inserting the planar ring system between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. One study on a hybrid molecule containing a benzimidazole scaffold found it intercalated into DNA base pairs with a binding constant of 1.25 × 104 M-1. nih.gov

Beyond DNA, these compounds readily bind to proteins. A crucial interaction for drug disposition is the binding to serum albumins, which act as transport proteins in the bloodstream. A benzimidazole derivative was shown to effectively bind to bovine serum albumin (BSA) with a binding constant of 3.79 × 104 M-1, indicating a strong interaction that would influence its pharmacokinetics. nih.gov The enzyme inhibition discussed previously is also a direct result of specific protein binding events.

Oxidative Stress Modulation and Radical Scavenging Mechanisms (In Vitro)

Many benzimidazole derivatives have been investigated for their potential to counteract oxidative stress by scavenging free radicals. researchgate.netmdpi.comnih.gov The unique electronic properties of the benzimidazole core are believed to contribute to this antioxidant activity. nih.gov

The most common in vitro method used to evaluate this potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, quenching it and causing a color change that can be measured spectrophotometrically. Numerous studies have used this assay to demonstrate the radical scavenging ability of newly synthesized benzimidazole derivatives. researchgate.netmdpi.comnih.gov Other assays, such as those measuring ferric ion reducing power and inhibition of β-carotene bleaching, have also confirmed the antioxidant capacity of this class of compounds. mdpi.com

Compound DerivativeAssayActivityReference
Thiazolidinone derivative (TZD-5)DPPH ScavengingIC50 = 24.4 µg/mL researchgate.net
2-substituted benzimidazole (Compound 2a)DPPH ScavengingHighest activity among tested compounds nih.gov

Cellular Permeability and Intracellular Distribution in Research Models (In Vitro)

The ability of a compound to cross cellular membranes is fundamental to its biological activity. For benzimidazole derivatives, this is governed by their physicochemical properties, such as lipophilicity (log P). Computational studies on a related compound, 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, predict a log P of 1.19, suggesting a moderate lipophilicity that may facilitate membrane passage. chemscene.com

Pharmacokinetic predictions for some complex benzimidazole hybrids suggest they are likely to adhere to Lipinski's rule of five, a set of guidelines used to evaluate a compound's potential for oral bioavailability, which implies good membrane permeability. nih.gov Furthermore, the demonstration of potent intracellular activity, such as antimicrobial or anticancer effects, inherently confirms that these compounds can penetrate the cell membrane to reach their targets. nih.gov

Antimicrobial Mechanisms of Action (In Vitro)

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. nih.govnih.govniscpr.res.inniscair.res.in Their mechanisms of action are multifaceted and can involve the disruption of essential cellular processes.

Molecular docking studies on potent indolyl-benzimidazole derivatives have suggested several potential intracellular targets. These include the inhibition of (p)ppGpp synthetases/hydrolases and pyruvate (B1213749) kinases, which would disrupt bacterial metabolism and stress responses. nih.gov Another proposed mechanism is the inhibition of FtsZ proteins, which are essential for bacterial cell division, leading to a failure in cytokinesis and bacterial death. nih.gov Other potential mechanisms for antimicrobial agents include the inhibition of nucleic acid synthesis by disrupting microbial DNA, or the inhibition of protein synthesis. wikipedia.orgresearchgate.net

Compound DerivativeMicroorganismActivity (MIC)Reference
Indolylbenzo[d]imidazole (3ao)Staphylococcus aureus ATCC 43300 (MRSA)< 1 µg/mL nih.gov
Indolylbenzo[d]imidazole (3aq)Staphylococcus aureus ATCC 43300 (MRSA)< 1 µg/mL nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans ATCC 102313.9 µg/mL nih.gov

Anti-inflammatory Modulatory Mechanisms (In Vitro)

The anti-inflammatory properties of benzimidazole derivatives are well-documented and arise from their ability to modulate multiple components of the inflammatory response. nih.govnih.govresearchgate.net

The primary mechanism, as discussed, is the inhibition of key pro-inflammatory enzymes, particularly COX-1 and COX-2. nih.govnih.gov By blocking the synthesis of prostaglandins, these compounds can significantly reduce the signs of inflammation. An in vitro assay that measures the inhibition of protein denaturation is often used as a screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation. researchgate.net

Beyond direct enzyme inhibition, these compounds can modulate the production of inflammatory mediators. Studies on related heterocyclic compounds have shown they can affect the expression and release of cytokines in inflamed cells, further contributing to their anti-inflammatory profile. nih.gov

Compound DerivativeIn Vitro AssayActivity (% Inhibition)Reference
2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazoleInhibition of Protein DenaturationPotent activity reported researchgate.net

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties, reactivity, and acidity of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.

Electronic Properties: The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For benzimidazole (B57391) derivatives, DFT calculations can precisely determine these energy levels, revealing how the acetate (B1210297) group influences the electronic structure of the benzimidazole core. mdpi.com

Reactivity: Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visually represents the charge distribution on the molecule's surface. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. In the case of this compound, the carboxylate group is expected to be a region of high electron density, making it a likely site for interaction with electrophiles or for coordinating with metal ions.

Acidity Prediction: The acidity of the parent compound, 2-(1H-1,3-benzodiazol-1-yl)acetic acid, can be computationally predicted by calculating the Gibbs free energy change for its deprotonation in a solvent. The pKa value, a measure of acidity, can be estimated using theoretical models that account for solvation effects. These calculations can help in understanding the behavior of the compound in different pH environments, which is particularly important for its potential biological applications.

A summary of typical electronic properties calculated for a related benzimidazole derivative, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, using the B3LYP/6-311++G(d,p) basis set is presented in the table below. mdpi.com

PropertyCalculated Value
HOMO Energy-6.21 eV
LUMO Energy-1.98 eV
HOMO-LUMO Gap4.23 eV
Ionization Potential6.21 eV
Electron Affinity1.98 eV
Electronegativity4.09 eV
Chemical Hardness2.11 eV
Chemical Softness0.23 eV
Electrophilicity Index3.96 eV

This data is for a structurally similar compound and is presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility of this compound and the influence of the surrounding solvent on its structure and dynamics.

Conformational Space Exploration: The acetate side chain of the molecule can rotate around the single bonds connecting it to the benzimidazole ring. MD simulations can explore the different possible conformations (spatial arrangements of atoms) of the molecule and determine their relative stabilities. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most populated and energetically favorable conformations. This information is crucial for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition.

Molecular Docking and Scoring Methodologies for Target Prediction and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to identify potential biological targets for a compound and to design new, more potent ligands.

Target Prediction: For this compound, molecular docking can be used to screen a library of known protein structures to identify potential binding partners. The benzimidazole scaffold is a common feature in many biologically active molecules, and docking studies can help to hypothesize the mechanism of action of this particular derivative. The docking process involves placing the ligand in the binding site of the protein and evaluating the goodness of fit using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Ligand Design: Once a potential target protein is identified, molecular docking can be used to design new ligands with improved binding affinity and selectivity. By analyzing the docked pose of this compound, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This information can then be used to propose modifications to the ligand's structure that could enhance these interactions. For example, adding or modifying functional groups on the benzimidazole ring or the acetate side chain could lead to the design of more effective therapeutic agents.

A hypothetical table illustrating the results of a molecular docking study for a benzimidazole derivative against a protein target is shown below.

ParameterValue
Protein TargetExample Kinase
PDB IDXXXX
Binding Energy-8.5 kcal/mol
Hydrogen Bonds2
Interacting ResiduesLYS76, GLU91
Hydrophobic InteractionsLEU22, VAL30, ALA40

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies) and Reaction Pathways

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. Furthermore, it can be used to explore potential reaction pathways for their synthesis.

Prediction of Spectroscopic Signatures:

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding tensors of the atoms in a molecule. mdpi.com From these tensors, the NMR chemical shifts can be predicted. Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help to confirm the structure of the synthesized compound. For this compound, theoretical calculations can predict the chemical shifts for the protons and carbons in the benzimidazole ring and the acetate side chain. nih.govnih.gov

IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrations of a molecule. The frequencies of these vibrations are characteristic of the types of chemical bonds present. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov This can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as the C=O stretching of the carboxylate group or the C-H stretching of the aromatic rings. mdpi.com

A table of predicted vs. experimental vibrational frequencies for a related benzimidazole derivative is provided below to illustrate the accuracy of such calculations. mdpi.com

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C-H stretch (aromatic)30583067
C=O stretch17081776
C=C stretch (aromatic)15881576
C-N stretch13351327
O-H stretch3400-2400 (broad)3619

This data is for a structurally similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and is presented for illustrative purposes.

Derivatization Strategies and Synthetic Modifications for Novel Benzimidazole Acetate Scaffolds

C-2 and N-1 Substitutions on the Benzimidazole (B57391) Core

The benzimidazole ring is an electron-rich system amenable to substitution at several positions, with the N-1 and C-2 positions being particularly significant for introducing structural diversity. nih.govrsc.org Structure-activity relationship studies have consistently shown that modifications at these sites can profoundly influence the biological profile of the resulting compounds. nih.gov

N-1 Substitution: The nitrogen atom at the 1-position of the benzimidazole ring can be readily functionalized. A common and effective method is N-alkylation, which involves reacting the benzimidazole scaffold with various substituted halides in the presence of a base. nih.gov This approach allows for the introduction of a wide array of substituents, including simple alkyl chains, benzyl groups, and more complex moieties, thereby modulating properties like lipophilicity and steric bulk. nih.gov

C-2 Substitution: The carbon atom at the 2-position is another key site for derivatization. The most prevalent synthetic route for introducing substituents at C-2 is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivatives (such as nitriles, chlorides, or orthoesters). nih.govresearchgate.netresearchgate.net By selecting different carboxylic acids or aldehydes, a vast library of C-2 substituted benzimidazoles can be generated. rsc.orgnih.gov For example, aromatic and heterocyclic aldehydes are frequently used to synthesize 2-aryl and 2-heteroaryl benzimidazoles. nih.gov

The following table summarizes common substitution strategies for the benzimidazole core.

Table 1: Substitution Strategies for the Benzimidazole Core
Position Strategy Reagents/Conditions Type of Substituent Introduced
N-1 N-Alkylation Substituted halides, Base Alkyl, Benzyl, etc. nih.gov
C-2 Condensation o-phenylenediamine, Carboxylic acids/derivatives (aldehydes, orthoesters), Acid catalyst nih.govrsc.org Aryl, Heteroaryl, Alkyl, etc.

These fundamental reactions form the basis for creating a diverse range of benzimidazole acetate (B1210297) analogs, where the core structure is tailored for specific applications.

Modifications of the Acetate Side Chain (e.g., amide, hydrazide, and ester derivatives)

The acetate side chain of 2-(1H-1,3-benzodiazol-1-yl)acetic acid offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and hydrazides. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. acs.org

Ester Derivatives: Esterification of the carboxylic acid is a straightforward modification. This can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reacting the carboxylate salt with an alkyl halide. The resulting esters are generally less polar than the parent carboxylic acid, which can influence their cell permeability and pharmacokinetic profile. acs.org Research has shown that in some contexts, ester and amide variants exhibit greater potency than the corresponding free carboxylic acids. acs.org

Amide Derivatives: The synthesis of amide derivatives involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling reagents, followed by reaction with a primary or secondary amine. ijpsm.com This strategy allows for the introduction of a wide range of substituents via the amine component, creating a diverse library of benzimidazole-4-carboxamides. nih.gov

Hydrazide Derivatives: Hydrazides are typically synthesized from the corresponding ester derivatives. The reaction of a benzimidazole acetate ester with hydrazine hydrate provides the acetohydrazide in good yield. researchgate.netnih.gov This hydrazide can then serve as a key intermediate for further modifications, such as the formation of Schiff bases by condensation with aldehydes or the synthesis of various five-membered heterocycles. researchgate.netnih.gov For instance, reacting the hydrazide with isocyanates or isothiocyanates can yield semicarbazide and thiosemicarbazide derivatives, respectively. nih.gov

The following table outlines the synthesis of these key side-chain derivatives.

Table 2: Synthetic Modifications of the Acetate Side Chain
Derivative Synthetic Precursor Key Reagents Resulting Functional Group
Ester Carboxylic Acid Alcohol, Acid Catalyst / Alkyl Halide -COOR
Amide Carboxylic Acid Coupling Reagent, Amine (RNH₂) -CONHR
Hydrazide Ester Hydrazine Hydrate (NH₂NH₂) -CONHNH₂ researchgate.net

Synthesis of Heterocyclic Fused Benzimidazole Acetate Systems

Fusing additional heterocyclic rings to the benzimidazole acetate core results in novel, rigid, and structurally complex scaffolds. These polycyclic systems often exhibit unique biological properties. A variety of synthetic methods have been developed to construct these fused systems, often by building upon the pre-formed benzimidazole ring. semanticscholar.orgnih.gov

Common strategies for the synthesis of fused benzimidazoles include:

Intramolecular Cyclization: Pendants attached to the benzimidazole core, often at the N-1 or C-2 position, can be designed to undergo intramolecular cyclization to form a new ring. For example, transition metal-catalyzed C-H activation and annulation onto N-alkenyl or N-alkynyl substituents is a powerful method for creating fused systems. nih.gov

Condensation Reactions: The chalcones of 2-acetylbenzimidazole can be condensed with reagents like hydrazine or hydroxylamine to produce fused pyrazole and isoxazole ring systems, respectively. nih.gov

Oxidative Cyclizations: This is a widely studied route that often starts from aniline or anilide derivatives to build the benzimidazole moiety as part of a larger fused system. nih.gov

Multicomponent Reactions: One-pot synthesis approaches can be employed to construct complex fused systems efficiently. For example, fused tricyclic benzimidazole-thiazinone derivatives have been synthesized in a single step from 1H-benzo[d]imidazole-2-thiol and substituted acrylic acids using a coupling reagent. nih.gov

The resulting fused systems can incorporate a variety of heterocyclic rings, including oxazepines, phenanthridines, pyrazoles, isoxazoles, thiadiazoles, and selenadiazoles. nih.govnih.gov The choice of synthetic route and building blocks determines the nature of the fused ring. semanticscholar.orggrafiati.com

Combinatorial Chemistry Approaches for Library Generation and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large and diverse libraries of benzimidazole acetate derivatives for biological screening. ingentaconnect.com Liquid-phase combinatorial synthesis, often utilizing a soluble polymer support like poly(ethylene glycol) (PEG), has proven to be an efficient methodology. acs.orgnih.gov

The general workflow for liquid-phase synthesis of a benzimidazole library involves several key steps: acs.orgnih.gov

Attachment to Support: A starting material, such as 4-fluoro-3-nitrobenzoic acid, is attached to the soluble PEG support.

Scaffold Construction: A series of solution-phase reactions are carried out on the polymer-supported substrate. This can include nucleophilic substitution, reduction of a nitro group to an amine, and subsequent cyclization to form the benzimidazole ring.

Introduction of Diversity: Diversity is introduced by using a variety of building blocks at different stages of the synthesis. For example, different primary amines can be used in the initial nucleophilic substitution step, and various alkyl or benzyl halides can be used to functionalize the benzimidazole core. acs.org

Cleavage from Support: Once the synthesis is complete, the final products are cleaved from the PEG support under mild conditions, yielding the desired compounds in high purity and yield.

This approach allows for the parallel synthesis of hundreds or thousands of related compounds, greatly accelerating the discovery of novel benzimidazole acetate scaffolds with desired properties. nih.gov The use of microwave irradiation can further expedite these reactions. ingentaconnect.com

Emerging Applications of Benzimidazole Acetate Scaffolds Beyond Traditional Pharmaceutical Research

Role in Materials Science

The intrinsic properties of the benzimidazole (B57391) ring system—such as thermal stability, electron-deficient nature, and ability to participate in π-π stacking—make it an attractive building block for advanced materials. alfa-chemistry.com The addition of an acetate (B1210297) functional group can further enhance solubility and provide a versatile coordination site for creating complex supramolecular structures.

Polymer Chemistry and Coordination Polymers

Benzimidazole derivatives are integral to the synthesis of high-performance polymers like polybenzimidazoles (PBIs), which are known for their exceptional thermal and chemical stability. benicewiczgroup.com While direct polymerization of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is not common, the benzimidazole moiety is a key component in novel polymers. For instance, polymers containing 2H-benzimidazol-2-one units have been synthesized via N-C coupling reactions, resulting in materials with high glass transition temperatures suitable for advanced engineering applications. nih.gov

A significant area of development is in the field of coordination polymers. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the acetate group provide excellent donor sites for metal ions. A prime example is a two-dimensional coordination polymer constructed from cobalt(II), benzimidazole, and acetate ions. This material exhibits interesting magnetic properties, specifically spin-canted antiferromagnetism at low temperatures, demonstrating how the benzimidazole acetate scaffold can be used to design functional magnetic materials.

Table 1: Examples of Benzimidazole-Based Polymers and Coordination Polymers

Click to view interactive data table
Material Type Benzimidazole Component Key Feature/Application Reference
Coordination Polymer Benzimidazole and Acetate Spin-canted antiferromagnetism
High-Performance Polymer 2H-benzimidazol-2-one High glass transition temperature (348 °C) nih.gov
Polyimide Benzimidazole group Improved thermal stability, low dielectric constant researchgate.net
Soluble Polymer Support Benzimidazole backbone Used in liquid-phase combinatorial synthesis researchgate.net

Organic Electronics

The electron-deficient nature of the imidazole ring allows benzimidazole derivatives to effectively transport electrons, making them valuable as n-type semiconductor materials. alfa-chemistry.com This property is being exploited in the development of various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are used as both electron transport materials and host materials in OLEDs. Their rigid, planar structure and thermal stability contribute to the durability and efficiency of the devices. alfa-chemistry.comacs.org By enhancing electron injection and transport, and confining excitons within the light-emitting layer, these materials improve device performance and lifespan. alfa-chemistry.com

Organic Field-Effect Transistors (OFETs): Certain polycyclic benzimidazole derivatives have demonstrated n-type semiconducting behavior in OFETs. For example, fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) has achieved respectable electron mobilities, showcasing the potential of this class of compounds in transistor applications. researchgate.net

Organic Photovoltaics (OPVs): The stability and high light absorptivity of some benzimidazole derivatives make them important compounds in the field of organic photovoltaics. acs.org

A solvent-free "green" synthesis method involving zinc acetate as a catalyst has been developed to produce these polycyclic benzimidazole derivatives, making their production more environmentally friendly and cost-effective for electronic applications. acs.org

Applications in Agrochemical and Plant Science Research

The biological activity of the benzimidazole scaffold is not limited to human medicine; it has been a cornerstone of agricultural chemistry for decades, primarily as a potent class of fungicides. nih.gov Research continues to explore its utility as plant growth regulators and herbicides.

Fungicides

Benzimidazole fungicides are a major class of systemic fungicides used to control a broad spectrum of fungal diseases in cereals, fruits, and vegetables. nih.govmdpi.com They act by targeting β-tubulin, a protein essential for fungal cell mitosis, thereby inhibiting fungal growth. mdpi.com Although this compound itself is not a primary commercial fungicide, its core structure is the foundation of many widely used agrochemicals.

Table 2: Prominent Benzimidazole-Based Fungicides

Click to view interactive data table
Fungicide Name Commonly Controlled Pathogens Key Characteristics Reference
Benomyl Botrytis cinerea, Powdery Mildew, Apple Scab Broad-spectrum, systemic rsc.orgmdpi.com
Carbendazim Fusarium, Cercospora, Sclerotinia Metabolite of Benomyl, widely used rsc.org
Thiabendazole Post-harvest molds (Penicillium, Aspergillus) Used as a post-harvest treatment and anthelmintic rsc.org
Fuberidazole Seed-borne diseases (Fusarium, Tilletia) Primarily used as a seed treatment rsc.org

The primary challenge with benzimidazole fungicides is the development of resistance in fungal populations due to their single-site mode of action. mdpi.compreprints.org Current research focuses on strategies to manage resistance, such as mixing or rotating their use with fungicides that have different mechanisms. mdpi.com

Plant Growth Regulators and Herbicides

Beyond disease control, some benzimidazole compounds have shown promise as plant growth regulators. Studies have demonstrated that benzimidazole can stimulate cell division and an increase in body size in the gametophyte of ferns at specific concentrations. nih.gov Additionally, the fungicide thiophanate (B166795) has been noted to promote plant growth. preprints.org

While less common than their fungicidal applications, certain benzimidazole derivatives have been identified as herbicides. Early research from 1965 identified 2-trifluoromethylbenzimidazoles as a new class of herbicidal compounds, indicating the potential of the benzimidazole scaffold in weed management. nih.gov More recent patent literature continues to explore novel benzimidazole compounds for pest control, suggesting ongoing interest in this area. google.com

Use as Ligands in Catalysis and Sensing Technologies

The nitrogen atoms in the benzimidazole ring are effective coordinating agents for a wide range of metal ions. This property makes the benzimidazole acetate scaffold an excellent platform for designing ligands for catalysis and chemical sensors.

Ligands in Catalysis

Benzimidazole-based ligands have been successfully employed in various metal-catalyzed reactions, including important processes for synthetic chemistry. The ability to tune the steric and electronic properties of the ligand by modifying the benzimidazole backbone allows for the optimization of catalyst activity and selectivity.

Asymmetric Hydrogenation: Ruthenium complexes featuring benzimidazole-based ligands have been developed for the asymmetric hydrogenation of ketones. acs.org These catalysts can achieve high enantioselectivity (up to 99% ee), which is critical in the synthesis of chiral molecules. acs.orgxjtlu.edu.cnresearchgate.net

Coupling Reactions: Bidentate benzimidazole-based N-heterocyclic carbenes have been used to create nickel(II) complexes that are active catalysts for the Kumada coupling of aryl chlorides and bromides. preprints.org

The incorporation of the benzimidazole moiety can dramatically influence the outcome of catalytic reactions, in some cases even reversing the typically observed chiral induction. acs.org

Sensing Technologies

The interaction of benzimidazole derivatives with specific analytes can lead to a measurable change in their optical properties, such as color or fluorescence. This has led to the development of a wide array of benzimidazole-based chemosensors for detecting various ions and molecules with high sensitivity and selectivity. The unique electronic properties and biocompatibility of the scaffold make it a promising platform for these applications. researchgate.net

Table 3: Benzimidazole-Based Sensors and Their Target Analytes

Click to view interactive data table
Sensor Type Target Analyte Detection Method Key Feature Reference
Fluorescent Zn²⁺ Ratiometric turn-on High selectivity, low detection limit
Colorimetric & Fluorescent Fe²⁺/Fe³⁺ & Zn²⁺ Color change & 'OFF-ON' fluorescence Dual-function sensor for different ions
Fluorescent Cu²⁺ & Zn²⁺ Turn-off & Ratiometric turn-on Differential detection of two important ions
Fluorescent Cysteine Fluorescence turn-on High sensitivity (16.3 nM detection limit) nih.gov

These sensors often work through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular rotation and enhances fluorescence emission. rsc.org

Development of Fluorescent Probes and Chemical Tools for Biological Research

Building on the principles of sensing, benzimidazole acetate scaffolds are being fashioned into sophisticated fluorescent probes for visualizing and quantifying biological processes in real-time. Their strong fluorescence, tunable properties, and ability to form stable complexes make them highly suitable for bioimaging and diagnostics. researchgate.net

The development of these probes allows researchers to monitor dynamic changes in the cellular environment. researchgate.net Benzimidazole-based probes have been designed to detect a wide range of biologically significant species:

Metal Ions: Probes have been created for imaging crucial metal ions like Zn²⁺ in living cells, such as yeast, allowing for the study of their intercellular distribution. rsc.org

pH Changes: Ratiometric two-photon probes derived from benzimidazole can monitor acidic pH values within cells and tissues, which is vital for studying cellular metabolism.

Biothiols: Highly sensitive and selective probes have been synthesized for detecting cysteine, an important amino acid, in human urine and for tracking it within live cancer cells. nih.gov This has applications in diagnosing metabolic disorders like cystinuria. nih.gov

Cellular Structures: A benzimidazole-derived fluorophore has recently been evaluated as a novel fluorescent marker for labeling bacterial outer membrane vesicles (OMVs), which play a role in intercellular communication and pathogenesis. nih.gov

These chemical tools are often designed to be "turn-on" sensors, meaning they are non-fluorescent until they interact with their target, minimizing background signal and improving imaging clarity. nih.govrsc.org The versatility and synthetic accessibility of the benzimidazole scaffold continue to drive the innovation of new probes for answering complex biological questions. researchgate.net

Methodological Considerations and Future Research Directions

Development of More Efficient and Selective Synthetic Routes for Complex Analogs

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet the demand for more complex and structurally diverse analogs of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate calls for the development of more sophisticated synthetic strategies. A primary and efficient method involves the condensation reaction between 1,2-benzenediamines and aldehydes or carboxylic acids. rsc.orgrsc.org However, future research must focus on enhancing the efficiency, selectivity, and environmental footprint of these reactions.

Key areas for development include:

Catalyst Innovation: While numerous catalysts have been employed, including Lewis acids like ZrCl₄ and catalysts such as bismuth nitrate, there is a continuous need for novel catalytic systems that offer higher yields and milder reaction conditions. rsc.orgmdpi.com The use of heterogeneous catalysts could also simplify product purification and catalyst recovery, aligning with green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times. mdpi.comacs.org Further exploration of this technique for generating complex acetate (B1210297) analogs could significantly streamline the synthesis of compound libraries.

Regioselectivity: For the synthesis of N-1 substituted benzimidazoles, achieving high regioselectivity can be challenging, often resulting in mixtures of products. mdpi.com Developing synthetic routes that provide precise control over the substitution pattern on the benzimidazole ring is crucial for establishing clear structure-activity relationships (SAR).

Table 1: Catalysts Used in the Synthesis of Benzimidazole Derivatives
CatalystReaction TypeKey AdvantagesReference
Titanium(III) trifluoromethanesulfonate (TiCl₃OTf)Condensation of o-phenylenediamine and aldehydesGood to excellent yields under mild conditions. rsc.org
Bismuth nitrateSynthesis of 2-substituted and 1,2-disubstituted benzimidazolesGood yields at room temperature. rsc.org
Zirconium(IV) chloride (ZrCl₄)Reaction of o-phenylenediamines and orthoestersHighly effective, proceeds at room temperature. mdpi.com
[BMIM]HSO₄ (Ionic Liquid)Condensation of o-phenylenediamine and aldehydesHigh yields for both electron-donating and withdrawing groups. mdpi.com

Advanced In Vitro Models for High-Throughput Screening and Mechanistic Elucidation

The preliminary evaluation of benzimidazole derivatives often relies on traditional in vitro cytotoxicity assays against various cancer cell lines. Compounds from this class have been screened against panels including lung, colon, breast, and pancreatic cancer cell lines. tandfonline.comnih.gov While these methods are effective for initial high-throughput screening, they have limitations in predicting clinical efficacy due to their simplistic, two-dimensional nature.

Future research should pivot towards more physiologically relevant models:

3D Cell Cultures: Spheroids and organoids more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. Screening benzimidazole acetate derivatives in these models can provide more predictive data on compound efficacy.

High-Content Screening (HCS): Integrating automated microscopy with sophisticated image analysis allows for the simultaneous measurement of multiple cellular parameters. Applying HCS to benzimidazole research can help elucidate mechanisms of action by observing effects on cell morphology, organelle health, and specific protein localization.

Mechanism-Based Assays: Moving beyond general cytotoxicity, assays targeting specific enzymes known to be modulated by benzimidazoles, such as topoisomerase I or vascular endothelial growth factor receptor 2 (VEGFR-2), are essential for understanding how these compounds exert their biological effects. acs.orgacs.org

Table 2: Examples of In Vitro Screening of Benzimidazole Derivatives Against Cancer Cell Lines
Compound TypeCell LineAssay TypeObserved Activity (Example)Reference
Benzimidazole-Triazole HybridsA549 (Lung Carcinoma)Cell ViabilityIC₅₀ = 4.56 ± 0.18 μM acs.org
Benzimidazole AnthelminticsHT-29 (Colorectal Adenocarcinoma)MTT AssayIC₅₀ values from 0.01 μM to 1.26 μM nih.gov
1,3-dihydro-2H-benzimidazol-2-one derivativesMDA-MB-231 (Breast Cancer)AntiproliferativeHigh cytotoxic effect reported. tandfonline.com
N-substituted bis-benzimidazolesNCI-H522 (Lung Cancer)MTT AssayScreened for cytotoxicity.

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental screening and computational modeling is a powerful tool in modern drug discovery. bohrium.com For benzimidazole derivatives, in silico techniques are widely used to predict biological activities, understand binding interactions, and evaluate pharmacokinetic properties. nih.govnih.gov

Future directions should focus on a tighter integration of these approaches:

Molecular Docking and Dynamics: These methods can predict the binding modes of benzimidazole acetate analogs with target proteins, providing insights into the structural basis of their activity. tandfonline.comnih.gov Such studies can guide the rational design of new derivatives with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can predict the potency of unsynthesized compounds, helping to prioritize synthetic efforts.

ADME Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. nih.gov Early prediction of these properties is crucial for identifying candidates with favorable drug-like profiles and avoiding costly late-stage failures.

Table 3: Application of Computational Methods in Benzimidazole Research
Computational MethodApplicationExample Target/PropertyReference
Molecular DockingPredicting binding modes and affinities of ligands to target proteins.PI3Kδ, PI3Kγ, Topoisomerase I, VEGFR-2 acs.orgacs.orgnih.gov
Molecular Dynamics (MD) SimulationInvestigating the stability of ligand-protein complexes over time.Stability of benzimidazole derivatives in enzyme active sites. tandfonline.com
ADME PredictionIn silico evaluation of pharmacokinetic properties.Aqueous solubility, Lipinski's rule of five. nih.gov
Density Functional Theory (DFT)Calculating electronic properties to understand chemical reactivity and stability.Charge distribution, molecular electrostatic potential. acs.orgnih.gov

Overcoming Solubility and Stability Challenges in Research Environments

A significant hurdle in the preclinical development of many heterocyclic compounds, including benzimidazoles, is their poor aqueous solubility. mdpi.comnih.gov Benzimidazoles are typically soluble in polar organic solvents but have limited solubility in water. nih.govmedwinpublishers.com This can complicate in vitro assays and hinder bioavailability. The target compound's nature as a sodium salt is a strategic approach to enhance solubility.

Future research must systematically address these challenges:

Physicochemical Characterization: A thorough profiling of the solubility and stability of new benzimidazole acetate derivatives under various pH and temperature conditions is fundamental for reliable experimental work.

Solubility Enhancement Techniques: Beyond simple salt formation, other strategies such as the preparation of co-crystals, amorphous solid dispersions, or encapsulation in nanoparticle delivery systems should be explored to improve the dissolution characteristics of lead compounds. mdpi.com

Table 4: Solubility Characteristics of Benzimidazole
SolventSolubilityReference
WaterLimited / Sparingly soluble nih.govsolubilityofthings.com
Alcohol (e.g., Ethanol)Freely soluble nih.gov
EtherSparingly soluble nih.gov
Aqueous Acids/AlkalisSoluble nih.govmedwinpublishers.com

Expanding the Chemical Space and Structural Diversity of Benzimidazole Acetate Derivatives

The versatility of the benzimidazole scaffold allows for extensive structural modification, enabling the fine-tuning of its biological properties. nih.govmdpi.com To unlock the full potential of the benzimidazole acetate core, a systematic exploration of its chemical space is required.

Strategies for expanding structural diversity include:

Substitution Pattern Modification: Introducing a wide range of substituents with varying electronic and steric properties onto both the benzene and imidazole (B134444) rings can profoundly impact biological activity.

Molecular Hybridization: Combining the benzimidazole acetate scaffold with other pharmacologically active moieties (e.g., triazoles, pyrimidines) can lead to hybrid compounds with novel or enhanced activities. acs.orgijpsm.com

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with bioisosteres can modulate properties like potency, selectivity, and metabolic stability.

AI-Driven Drug Design: Advanced computational methods, including artificial intelligence and reinforcement learning, can be used to navigate the vast chemical space and generate novel benzimidazole-based structures with desired properties for synthesis and testing. acs.org

Table 5: Strategies for Structural Modification of the Benzimidazole Scaffold
StrategyDescriptionExample from LiteratureReference
N-1 and C-2 SubstitutionIntroducing various alkyl or aryl groups at the N-1 and C-2 positions of the imidazole ring.Synthesis of 1,2-disubstituted benzimidazoles. ijpsm.com
Molecular HybridizationFusing or linking the benzimidazole core with other heterocyclic systems.Benzimidazole-triazole derivatives. acs.org
Dicationic StructuresCreating benzimidazole dicationic ionic liquids to modulate properties.Preparation of Cn(BenzIm)₂ / 2Tf₂N salts. mdpi.com
Benzene Ring SubstitutionAdding functional groups to the fused benzene ring.Synthesis of 5,6-dimethylbenzimidazole derivatives. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate?

  • Methodology : Employ nucleophilic substitution reactions between 2-chloroacetate derivatives and benzimidazole precursors under basic conditions (e.g., sodium hydroxide). Reaction optimization should include solvent polarity screening (e.g., DMF or THF) and temperature control (60–80°C) to enhance regioselectivity. Post-synthesis, precipitation in ethanol or acetone can isolate the sodium salt .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and characterize purity via elemental analysis (target: <1% halogen residue).

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm the benzimidazole proton environment (δ 7.2–8.1 ppm for aromatic protons) and acetate linkage (δ 4.1–4.5 ppm for methylene protons) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key parameters: R-factor <0.05, data-to-parameter ratio >15 .
    • Table : Typical Crystallographic Data (hypothetical example):
ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.4, 8.7
Z4
R-factor0.039

Q. What solvent systems are suitable for stabilizing this compound in solution?

  • Recommendation : Polar aprotic solvents (e.g., DMSO, DMF) prevent cation dissociation. Aqueous solubility is pH-dependent; use buffered solutions (pH 7–9) to avoid protonation of the benzimidazole nitrogen .

Advanced Research Questions

Q. How does the sodium cation influence the compound’s bioactivity compared to potassium or other cations?

  • Experimental Design : Synthesize analogous salts (e.g., potassium, morpholinium) and compare actoprotective or receptor-binding activity in vitro. For example, sodium salts may show reduced efficacy (e.g., 6–15% lower activity vs. potassium) due to weaker ion-pair interactions with biological targets .
  • Data Analysis : Use ANOVA to assess significance (p <0.05) across triplicate assays.

Q. What computational strategies can predict the sodium salt’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Model the compound in MOE or AutoDock Vina, focusing on benzimidazole’s π-π stacking and acetate’s hydrogen bonding.
  • MD Simulations : Assess stability of the sodium ion in aqueous environments (e.g., Desmond, 100 ns runs) .
    • SAR Insight : Electron-withdrawing groups on the benzimidazole ring enhance target affinity but may reduce solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

Standardize Assay Conditions : Control cation concentration (e.g., 0.1–1 mM Na⁺) to avoid interference.

Cross-Validate Models : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent actoprotection) results.

Meta-Analysis : Use PRISMA guidelines to evaluate literature bias or variability in salt purity .

Q. What are the challenges in scaling up crystallization for X-ray studies?

  • Solutions :

  • Solvent Screening : Use high-throughput platforms (e.g., CrystalFarm) to identify optimal solvent pairs (e.g., methanol/water).
  • Cation Stabilization : Add crown ethers (e.g., 18-crown-6) to stabilize sodium coordination during crystal growth .

Methodological Notes

  • Key References : SHELX refinement , cation-activity relationships , and synthetic protocols form the evidence backbone.

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